19-Fluoroandrost-4-ene-3,17-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylmethionine chloride can be synthesized through the methylation of methionine using S-adenosylmethionine as a methyl donor. The reaction is catalyzed by the enzyme methionine S-methyltransferase .
Industrial Production Methods: In industrial settings, methylmethionine chloride is often extracted from plants such as cabbage. The extraction process involves washing and vacuum drying the cabbage, followed by pulverization and continuous circulation extraction using a non-heating solvent . This method helps in preserving the stability of the compound and extends its shelf life.
Chemical Reactions Analysis
Types of Reactions: Methylmethionine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form methionine.
Substitution: Methylmethionine chloride can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methionine.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
Methylmethionine chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other sulfur-containing compounds.
Industry: It is used in the food industry as a flavor precursor and in the production of dietary supplements.
Mechanism of Action
Methylmethionine chloride exerts its effects through several mechanisms:
Molecular Targets: The compound targets enzymes involved in methionine metabolism, such as methionine S-methyltransferase.
Pathways Involved: It participates in the methylation of methionine, leading to the production of S-adenosylhomocysteine.
Comparison with Similar Compounds
Methionine: A sulfur-containing amino acid that serves as a precursor to methylmethionine chloride.
S-adenosylmethionine: A methyl donor involved in the methylation of methionine to form methylmethionine chloride.
Dimethylsulfoniopropionate: A compound derived from methylmethionine chloride in some plants.
Uniqueness: Methylmethionine chloride is unique due to its dual role as a protective agent for the digestive tract and a precursor in the synthesis of other sulfur-containing compounds. Its ability to act as a methyl donor in biochemical pathways sets it apart from other similar compounds .
Properties
CAS No. |
19890-63-2 |
---|---|
Molecular Formula |
C19H25FO2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(8S,9S,10S,13S,14S)-10-(fluoromethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25FO2/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1 |
InChI Key |
AOJSNVYXFKSKGH-BGJMDTOESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CF |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CF |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CF |
Synonyms |
19-FAD 19-fluoroandrost-4-ene-3,17-dione |
Origin of Product |
United States |
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